7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-aminobenzamide with furan-2-carbaldehyde to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the furan, pyridine, or piperazine rings, leading to a wide range of chemical and biological properties.
Scientific Research Applications
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylquinoline: Similar structure with a quinoline ring instead of a quinazolinone ring.
2-(pyridin-2-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of a quinazolinone ring.
4-(pyridin-2-yl)-1H-pyrazole: Features a pyrazole ring instead of a quinazolinone ring.
Uniqueness
The uniqueness of 7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one lies in its combination of a furan ring, a pyridine ring, and a piperazine moiety, which imparts distinct chemical and biological properties
Biological Activity
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the quinazolinone core followed by the introduction of the furan and piperazine substituents. The detailed synthetic pathway often includes:
- Formation of the Quinazolinone Core : Utilizing appropriate starting materials such as anthranilic acid derivatives.
- Furan Introduction : This can be achieved through cyclization reactions involving furan derivatives.
- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may act by modulating various signaling pathways associated with cell survival and proliferation.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for neuropharmacological activities. Preliminary results indicate potential anxiolytic and antidepressant effects in animal models, likely due to its interaction with neurotransmitter systems.
Inhibition of Monoamine Oxidase (MAO)
Another area of interest is the compound's inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B). Inhibitors of these enzymes are crucial in treating depression and other mood disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodents, administration of this compound resulted in reduced anxiety levels compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.
Properties
IUPAC Name |
7-(furan-2-yl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-21-17(13-16(14-18(21)28)19-5-4-12-29-19)25-22(24-15)27-10-8-26(9-11-27)20-6-2-3-7-23-20/h2-7,12,16H,8-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNTSBPYZOOSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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